molecular formula C23H24N4O3 B11390696 Pentyl 4-[5-amino-4-(1H-1,3-benzodiazol-2-YL)-3-oxo-2,3-dihydro-1H-pyrrol-1-YL]benzoate

Pentyl 4-[5-amino-4-(1H-1,3-benzodiazol-2-YL)-3-oxo-2,3-dihydro-1H-pyrrol-1-YL]benzoate

Cat. No.: B11390696
M. Wt: 404.5 g/mol
InChI Key: IEKUZGWKRDUECG-UHFFFAOYSA-N
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Description

Pentyl 4-[5-amino-4-(1H-1,3-benzodiazol-2-YL)-3-oxo-2,3-dihydro-1H-pyrrol-1-YL]benzoate is a complex organic compound that features a benzodiazole moiety, a pyrrole ring, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pentyl 4-[5-amino-4-(1H-1,3-benzodiazol-2-YL)-3-oxo-2,3-dihydro-1H-pyrrol-1-YL]benzoate typically involves multiple steps, starting from readily available precursors. One common approach is to first synthesize the benzodiazole and pyrrole intermediates separately, followed by their coupling and subsequent esterification with pentanol.

    Benzodiazole Synthesis: The benzodiazole moiety can be synthesized via the cyclization of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.

    Pyrrole Synthesis: The pyrrole ring can be formed through the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds with ammonia or primary amines.

    Coupling and Esterification: The benzodiazole and pyrrole intermediates are then coupled using appropriate coupling agents such as EDCI or DCC, followed by esterification with pentanol under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Pentyl 4-[5-amino-4-(1H-1,3-benzodiazol-2-YL)-3-oxo-2,3-dihydro-1H-pyrrol-1-YL]benzoate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to a nitro group using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: The carbonyl group in the pyrrole ring can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols to form amides or other esters.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Amines, alcohols, acidic or basic catalysts.

Major Products

    Oxidation: Nitro derivatives.

    Reduction: Hydroxyl derivatives.

    Substitution: Amides, other esters.

Scientific Research Applications

Pentyl 4-[5-amino-4-(1H-1,3-benzodiazol-2-YL)-3-oxo-2,3-dihydro-1H-pyrrol-1-YL]benzoate has several scientific research applications:

    Medicinal Chemistry: This compound can be used as a scaffold for the development of new drugs, particularly those targeting enzymes or receptors involved in cancer, inflammation, or infectious diseases.

    Materials Science: The unique structural features of this compound make it a potential candidate for the development of novel materials with specific electronic, optical, or mechanical properties.

    Organic Synthesis: It can serve as an intermediate in the synthesis of more complex molecules, facilitating the construction of diverse chemical libraries for drug discovery or materials research.

Mechanism of Action

The mechanism of action of Pentyl 4-[5-amino-4-(1H-1,3-benzodiazol-2-YL)-3-oxo-2,3-dihydro-1H-pyrrol-1-YL]benzoate depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The benzodiazole and pyrrole moieties can interact with biological macromolecules through hydrogen bonding, π-π stacking, and hydrophobic interactions, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Benzodiazole Derivatives: Compounds like benzimidazole and benzothiazole share structural similarities with the benzodiazole moiety.

    Pyrrole Derivatives: Compounds such as pyrrole-2-carboxylic acid and pyrrole-3-carboxylic acid are structurally related to the pyrrole ring.

Uniqueness

Pentyl 4-[5-amino-4-(1H-1,3-benzodiazol-2-YL)-3-oxo-2,3-dihydro-1H-pyrrol-1-YL]benzoate is unique due to the combination of benzodiazole and pyrrole moieties within a single molecule, along with the pentyl ester group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C23H24N4O3

Molecular Weight

404.5 g/mol

IUPAC Name

pentyl 4-[4-(1H-benzimidazol-2-yl)-3-hydroxy-5-imino-2H-pyrrol-1-yl]benzoate

InChI

InChI=1S/C23H24N4O3/c1-2-3-6-13-30-23(29)15-9-11-16(12-10-15)27-14-19(28)20(21(27)24)22-25-17-7-4-5-8-18(17)26-22/h4-5,7-12,24,28H,2-3,6,13-14H2,1H3,(H,25,26)

InChI Key

IEKUZGWKRDUECG-UHFFFAOYSA-N

Canonical SMILES

CCCCCOC(=O)C1=CC=C(C=C1)N2CC(=C(C2=N)C3=NC4=CC=CC=C4N3)O

Origin of Product

United States

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